

Application Notes and Protocols for B022, a Selective NIK Inhibitor

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Compound of Interest

Compound Name: B022

Cat. No.: B15618548

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Introduction

B022 is a potent and selective small molecule inhibitor of NF- κ B-inducing kinase (NIK), a key regulator of the non-canonical NF- κ B signaling pathway.^{[1][2][3]} With a K_i of 4.2 nM and an IC_{50} of 15.1 nM, **B022** serves as a valuable chemical probe for investigating the physiological and pathological roles of NIK.^{[1][2]} In vitro and in vivo studies have demonstrated its ability to protect the liver from toxin-induced inflammation, oxidative stress, and injury by inhibiting the NIK signaling pathway.^{[1][3]} These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of **B022**.

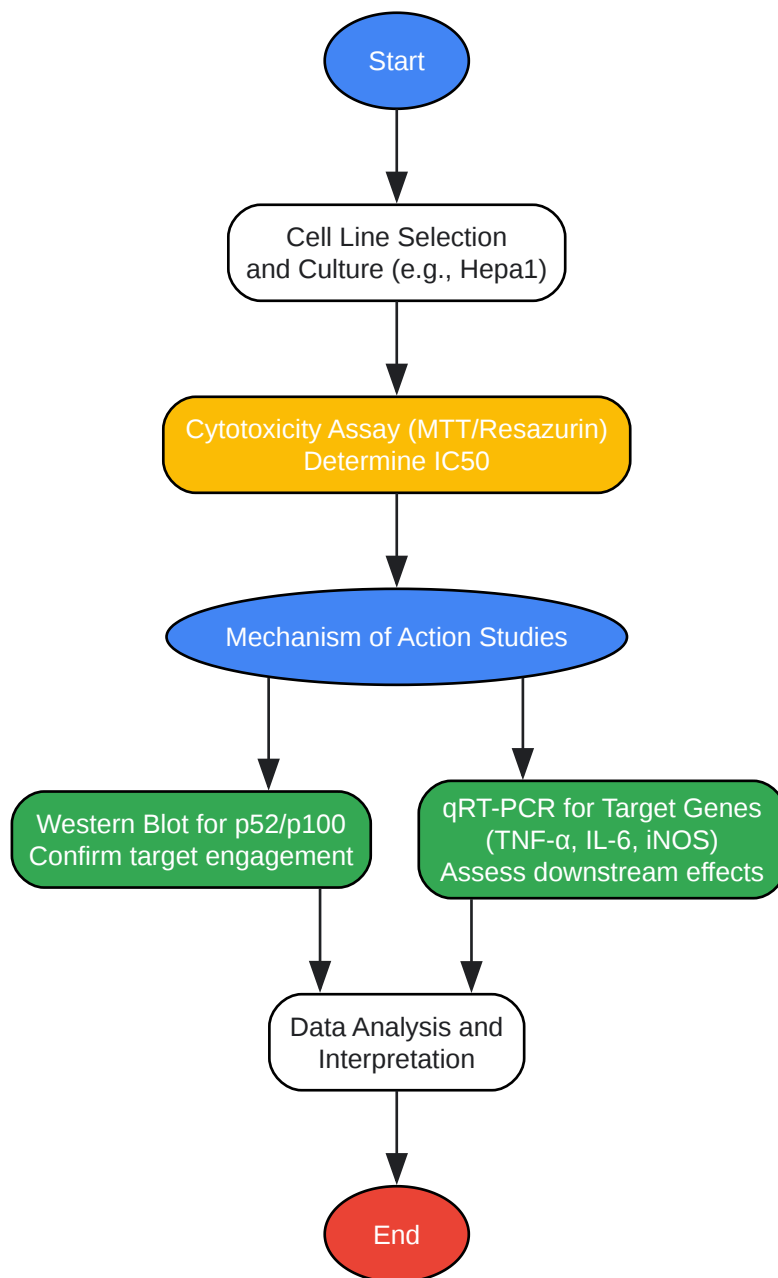
Quantitative Data Summary

The following table summarizes the key quantitative data reported for the in vitro activity of **B022**.

Parameter	Value	Cell Line/System	Reference
Ki (Inhibitor Constant)	4.2 nM	Purified NIK Enzyme	[2]
IC50 (Half-maximal Inhibitory Concentration)	15.1 nM	NIK Kinase Assay	[1]
Effective Concentration for p52 Suppression	0-5 µM	Hepa1 cells	[1]
Effective Concentration for Gene Expression Inhibition	0-5 µM	Hepa1 cells	[1]
Solubility in DMSO	80 mg/mL (201.06 mM)	N/A	[2]

Signaling Pathway of B022 Inhibition

The diagram below illustrates the mechanism by which **B022** inhibits the non-canonical NF-κB signaling pathway. **B022** directly targets and inhibits NIK, preventing the subsequent phosphorylation and processing of p100 to p52. This, in turn, blocks the nuclear translocation of p52/RelB heterodimers and the transcription of target inflammatory genes.



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